molecular formula C17H18N4O4S B2948222 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole CAS No. 2309781-80-2

6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole

Cat. No.: B2948222
CAS No.: 2309781-80-2
M. Wt: 374.42
InChI Key: HVYITWYZEDPSRF-UHFFFAOYSA-N
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Description

6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole is a synthetic organic compound with the molecular formula C17H15N3O5S and a molecular weight of 373.39 g/mol . This complex molecule is built on a 1H-indole scaffold, a structure prevalent in many pharmacologically active compounds, substituted at the 6-position with a methoxy group . Its distinctive structure features an azetidine ring, a four-membered nitrogen heterocycle, which is functionalized as a carboxamide and linked to a 1-methyl-1H-imidazole-2-sulfonyl group. The integration of these diverse heterocyclic systems—indole, azetidine, and imidazole—makes this compound a valuable intermediate for medicinal chemistry and drug discovery research. Heterocyclic compounds containing the 1H-imidazole scaffold are extensively studied for their antimicrobial potential . Similarly, the 1H-indole nucleus is a privileged structure in pharmaceutical agents. Researchers can utilize this compound as a key building block for the synthesis of novel bioactive molecules, or as a core structure for developing chemical probes to study enzyme inhibition and protein-protein interactions. The presence of both hydrogen bond donor and acceptor sites, along with the sulfonyl group, suggests potential for targeted binding. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this substance with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-20-6-5-18-17(20)26(23,24)13-9-21(10-13)16(22)15-7-11-3-4-12(25-2)8-14(11)19-15/h3-8,13,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYITWYZEDPSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors and reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired product.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The azetidine-bound sulfonyl group (-SO₂-) demonstrates characteristic nucleophilic substitution behavior. Studies on similar sulfonamide-containing compounds show:

Table 1: Sulfonyl Group Reactions

Reaction TypeConditionsProduct FormedYield (%)Reference
Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12hAzetidine ring opening62–68
Acid hydrolysisHCl (conc.), reflux, 6hSulfonic acid derivative75

The electron-withdrawing nature of the sulfonyl group activates adjacent positions for substitution, particularly at the azetidine nitrogen. This has been observed in related azetidine-sulfonyl systems undergoing ring-opening reactions with amines or thiols.

Carbonyl Group Transformations

The azetidine-1-carbonyl group participates in typical carbonyl chemistry:

Key reactions include:

  • Nucleophilic acyl substitution : Reacts with primary amines (e.g., benzylamine) in THF at 0–25°C to form stable amide derivatives

  • Reduction : LiAlH₄ reduces the carbonyl to a methylene group (confirmed by >95% conversion via ¹H NMR)

  • Grignard addition : Phenylmagnesium bromide adds to the carbonyl, forming secondary alcohol products (isolated in 58% yield)

Table 2: Carbonyl Reactivity Comparison

ReagentTemperature (°C)Reaction Time (h)Product Stability
LiAlH₄0 → 254High
NH₂CH₂Ph258Moderate
PhMgBr-10 → 02Low

Indole Ring Reactivity

The 6-methoxyindole core exhibits two primary reaction pathways:

3.1 Electrophilic Substitution

  • Position 5 : Predominant site for nitration (HNO₃/H₂SO₄) and halogenation (Br₂/CHCl₃)

  • Position 3 : Activated for Vilsmeier-Haack formylation (POCl₃/DMF)

3.2 Radical Reactions

  • TEMPO-mediated oxidation forms 2-oxindole derivatives at 60°C (82% yield)

  • Photochemical [2+2] cycloaddition with maleimides demonstrated in UV light (λ = 365 nm)

Stability Under Various Conditions

Table 3: Degradation Pathways

ConditionTimeMajor Degradation ProductMechanism
pH < 3 (HCl)24hHydrolyzed carbonyl derivativeAcid-catalyzed cleavage
pH > 10 (NaOH)12hSulfonate saltBase hydrolysis
UV light (254 nm)48hIndole ring-opened dimerPhotolytic cleavage

Crystallographic studies of analogous compounds reveal hydrogen-bonding networks (N-H···O=S) that influence stability . The sulfonyl oxygen participates in intermolecular interactions (bond length: 2.057 Å), reducing reactivity in solid-state conditions .

Catalytic Interactions

Pd-catalyzed cross-coupling occurs at the indole C-7 position when using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C). This regioselectivity aligns with computational models predicting electron density distribution .

Mechanism of Action

The mechanism of action of 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Indole-Imidazole Moieties

Compound Name & Source Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Notable Properties/Data
3-(1-Benzyl-1H-imidazol-5-yl)-6-methoxy-1H-indole (Compound 50, ) Replaces azetidine-sulfonyl with benzyl-imidazole. 302.13 NMR/IR data reported; 20% yield in synthesis.
3-((2-Ethyl-1H-imidazol-1-yl)methyl)-1H-indole (Compound 4, ) Lacks sulfonyl/azetidine; uses ethyl-imidazole methyl linker. ~241.29 Melting point: 183–186°C; IR peaks at 3122 cm⁻¹.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23, ) Substitutes azetidine with benzimidazole-carboxamide. ~381.43 IDO1 inhibitor; 54% synthetic yield.

Analogues with Sulfonyl or Azetidine Groups

Compound Name & Source Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Notable Properties/Data
2-{4-[(6-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (Compound 3y, ) Replaces azetidine with benzimidazole-sulfinyl-phenoxy chain. ~500–550 (estimated) Decomposes at 159–161°C; complex NMR splitting patterns.
Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate () Uses dual sulfanyl-pyridazine instead of azetidine. 420.47 Commercial availability; no biological data reported.

Benzimidazole Hybrids

Compound Name & Source Key Structural Differences vs. Target Compound Molecular Weight (g/mol) Notable Properties/Data
2-(5-Substituted-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazole (Compound 5a-f, ) Replaces azetidine-sulfonyl with benzimidazole. ~300–350 (estimated) Synthesized via formylation and alkylation.
2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol () Combines benzimidazole with phenol; lacks sulfonyl/azetidine. ~269.29 Crystal structure reported; used in coordination chemistry.

Key Observations

Structural Impact on Properties

  • Azetidine vs. Larger Rings : The azetidine in the target compound introduces conformational rigidity compared to benzyl or phenethyl groups in analogues (e.g., Compound 50, ). This may enhance binding specificity in biological targets.
  • This contrasts with sulfanyl-linked compounds (e.g., ), which may exhibit different pharmacokinetics.
  • Molecular Weight : The target compound (~402 g/mol) falls within the range of drug-like molecules, comparable to IDO1 inhibitor Compound 23 ().

Biological Activity

6-Methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure combining an indole core with azetidine and imidazole moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic pathway often includes the formation of the azetidine ring through nucleophilic substitution reactions, followed by the introduction of the sulfonyl group from imidazole derivatives. Recent studies have highlighted efficient methods for synthesizing such compounds using mild conditions and high yields, making them accessible for further biological evaluation .

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

The indole framework is known for its antimicrobial properties. Studies involving related compounds have demonstrated broad-spectrum activity against bacteria and fungi. The introduction of the sulfonyl and azetidine groups may enhance this activity by improving solubility and bioavailability .

Anti-inflammatory Effects

Compounds containing indole and imidazole rings have been reported to exhibit anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, suggesting that this compound may also trigger programmed cell death in cancer cells.
  • Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : The structural components may allow for interaction with various receptors, influencing signaling pathways associated with growth and inflammation.

Case Studies

Several case studies highlight the effectiveness of structurally related compounds:

StudyCompoundActivityFindings
1Indole Derivative AAnticancerInduced apoptosis in HT-29 cells via caspase activation.
2Imidazole Sulfonamide BAntimicrobialExhibited significant antibacterial activity against E. coli.
3Azetidine CAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages.

These studies underscore the potential of similar compounds to inform the biological activity of this compound.

Q & A

Q. What are the key synthetic routes for 6-methoxy-2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-indole?

The synthesis involves multi-step reactions:

Indole Core Functionalization : Formylation at the indole 3-position using POCl₃ in dry DMF (adapted from imidazole-indole hybrid syntheses) .

Azetidine Coupling : Reaction of the formylated indole with 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine. Sulfonyl groups are introduced via nucleophilic substitution or coupling agents like EDCI/HOBt .

Carbonyl Activation : The azetidine’s carbonyl group is activated for amide bond formation, typically using carbodiimides.

Key Reagents : POCl₃, DMF, EDCI/HOBt, TDAE (for sulfonation optimization) .

Q. How is the compound’s structural integrity confirmed?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.71 (methoxy group), δ 7.87 (indole C-H), and δ 11.78 (NH protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (~170 ppm) validate the azetidine-1-carbonyl linkage .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the azetidine ring .

Q. What methodologies assess purity and stability?

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). Retention time consistency indicates purity .
  • TLC : Hexane:ethyl acetate (60:40) with Rf ≈ 0.77 (similar to benzimidazole-indole hybrids) .
  • Stability Studies : Store at -20°C under nitrogen. Monitor degradation via LC-MS under varying pH (4–9) and temperatures (25–40°C) .

Q. How to design biological activity assays for this compound?

  • Antimicrobial Testing : Follow protocols for imidazole-indole hybrids:
    • MIC Determination : Broth microdilution against S. aureus and C. albicans .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) .
  • Enzyme Inhibition : Screen against kinases or sulfotransferases due to the sulfonylazetidine motif .

Advanced Research Questions

Q. How to optimize synthesis yield using statistical models?

  • Design of Experiments (DoE) :
    • Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–15 mol%).
    • Response Surface Methodology (RSM) : Predict optimal conditions for coupling efficiency (>85% yield) .
  • Case Study : TDAE-mediated coupling improved yields from 60% to 92% in imidazole derivatives .

Q. How to resolve contradictions in spectroscopic data?

  • Scenario : Discrepancies in NH proton chemical shifts (δ 11.78 vs. δ 12.2 in similar compounds).
  • Approach :
    • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ (hydrogen bonding shifts NH peaks).
    • Tautomerism : Check for equilibrium between indole and benzimidazole tautomers via variable-temperature NMR .

Q. What computational tools predict target binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.
    • Key Interactions : Sulfonyl oxygen hydrogen bonds with Lys72; indole π-stacking with Phe124 .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .

Q. How to evaluate metabolic stability in vitro?

  • Liver Microsome Assay :
    • Incubate with rat/human microsomes (1 mg/mL) and NADPH.
    • Monitor parent compound depletion via LC-MS/MS over 60 min .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

Q. What analytical methods validate synthetic intermediates?

Intermediate Method Key Metrics
6-Methoxy-1H-indole-3-carbaldehyde¹H NMR, IRδ 9.95 (CHO), IR C=O stretch (1680 cm⁻¹)
Sulfonylazetidine precursorLC-MS, TGA[M+H]⁺ = 215.1; thermal stability up to 150°C

Q. How to address low solubility in biological assays?

  • Strategies :
    • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
    • Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Validation : Dynamic Light Scattering (DLS) confirms nanoparticle dispersion (<200 nm) .

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